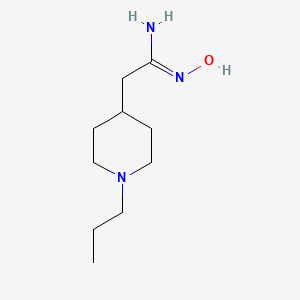

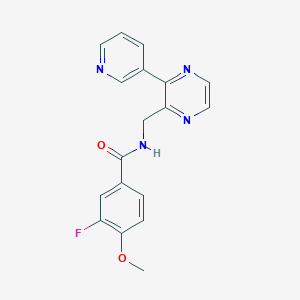

![molecular formula C20H19N5O2S2 B2815984 N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 1903631-37-7](/img/structure/B2815984.png)

N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains a [1,2,4]triazolo[4,3-b]pyridazine core, which is a type of heterocyclic compound. Heterocyclic compounds are cyclic compounds with at least two different elements as members of the ring . The triazole ring is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This structure is present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Triazoles are known to participate in a variety of reactions due to their ability to act as both hydrogen bond donors and acceptors .Scientific Research Applications

Anticancer Activity

1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines exhibit promising anticancer properties. Researchers have explored their effects on various cancer cell lines, including breast, lung, colon, and prostate cancers. These compounds interfere with cancer cell proliferation, induce apoptosis, and inhibit tumor growth. Mechanistic studies reveal interactions with key cellular pathways involved in cancer progression .

Antimicrobial Properties

The compound’s antimicrobial potential is noteworthy. It has demonstrated activity against bacterial strains, including Gram-positive and Gram-negative bacteria. Researchers have investigated its effectiveness in combating infections caused by pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .

Analgesic and Anti-Inflammatory Effects

Triazolothiadiazines possess analgesic and anti-inflammatory properties. These compounds may modulate pain perception and reduce inflammation by targeting specific receptors or enzymes involved in pain signaling and immune responses .

Antioxidant Activity

The compound exhibits antioxidant effects, protecting cells from oxidative stress and free radical damage. Antioxidants play a crucial role in maintaining cellular health and preventing diseases associated with oxidative damage .

Antiviral Potential

Triazolothiadiazines have been investigated for their antiviral activity. They may inhibit viral replication and entry into host cells, making them potential candidates for antiviral drug development .

Enzyme Inhibitors

a. Carbonic Anhydrase Inhibitors: These compounds interact with carbonic anhydrase enzymes, which are essential for maintaining acid-base balance. Inhibition of carbonic anhydrase can have therapeutic implications in conditions like glaucoma and epilepsy . b. Cholinesterase Inhibitors: Relevant in neurodegenerative diseases, cholinesterase inhibitors enhance cholinergic neurotransmission and may improve cognitive function . c. Alkaline Phosphatase Inhibitors: Alkaline phosphatase plays a role in bone health and other physiological processes. Inhibition may have implications for bone disorders . d. Anti-Lipase Activity: Lipase inhibitors are relevant in managing obesity and related metabolic disorders . e. Aromatase Inhibitors: These compounds interfere with estrogen biosynthesis and are used in breast cancer treatment .

Antitubercular Agents

Triazolothiadiazines have shown promise as antitubercular agents. Researchers have evaluated their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. These compounds may contribute to the development of more effective TB therapies .

Mechanism of Action

properties

IUPAC Name |

N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O2S2/c26-29(27,16-8-7-14-4-1-2-5-15(14)12-16)21-13-20-23-22-19-10-9-17(24-25(19)20)18-6-3-11-28-18/h3,6-12,21H,1-2,4-5,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWGMDEYGGJDGMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC3=NN=C4N3N=C(C=C4)C5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

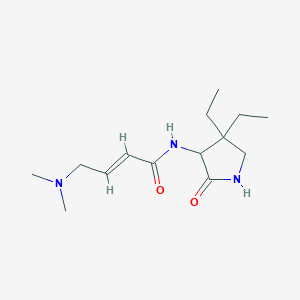

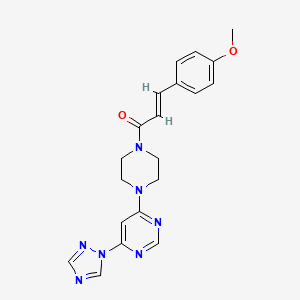

![4-[1-(3-Chlorophenyl)cyclopropyl]piperidine;hydrochloride](/img/structure/B2815901.png)

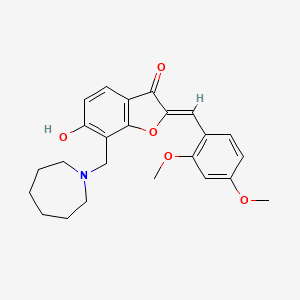

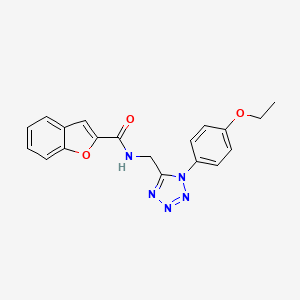

![1-(3-Fluorophenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2815903.png)

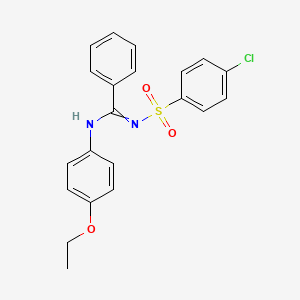

![[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride](/img/structure/B2815905.png)

![3-Methoxy-N-methyl-N-[[1-(oxolan-2-ylmethyl)piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2815907.png)

![N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B2815911.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2815912.png)